what are the physical and chemical properties of 2-Ethoxypropene
what are the physical and chemical properties of 2-Ethoxypropene
An In-depth Technical Guide to 2-Ethoxypropene
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethoxypropene, tailored for researchers, scientists, and drug development professionals. The information is presented with clarity and precision, incorporating detailed data, experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.
General Information
2-Ethoxypropene (CAS No. 926-66-9) is an organic compound classified as an enol ether.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic mild, sweet, ether-like odor.[1] Structurally, it consists of a propene backbone with an ethoxy group attached to the second carbon atom. This compound is primarily utilized in organic synthesis as a protecting group, a reactive intermediate, and a monomer in polymerization reactions.[1] Its applications extend into the pharmaceutical industry, where it serves as an intermediate in the synthesis of heterocyclic compounds and certain antibiotics.[1][2]
Physical Properties
2-Ethoxypropene is a volatile and flammable liquid.[1][3] It is soluble in common organic solvents but demonstrates insolubility in water.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of 2-Ethoxypropene
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O | [1][4][5][6] |
| Molecular Weight | 86.13 g/mol | [1][6][7] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Odor | Mild, sweet, ether-like | [1] |
| Boiling Point | 61.2 - 64.1 °C | [3][4][8][9] |
| Density | 0.771 - 0.8 g/cm³ | [3][4][9] |
| Vapor Pressure | 179 mmHg at 25°C | [4] |
| Refractive Index | 1.388 | [4] |
| Flash Point | -22.4 °C | [9] |
| Solubility | Soluble in organic solvents; Insoluble in water | [1] |
Chemical Properties and Reactivity
As an enol ether, 2-ethoxypropene exhibits reactivity characteristic of this functional group. It is susceptible to nucleophilic addition and elimination reactions.[1] Its utility in organic synthesis is significant, particularly as a protecting group for alcohols, a concept analogous to the use of 2-methoxypropene.[10] It is also employed in polymerization processes.[1]
Table 2: Chemical and Safety Information
| Property | Description | Reference(s) |
| Chemical Class | Enol Ether | [1] |
| Reactivity | Undergoes nucleophilic addition, elimination, and polymerization. | [1] |
| Stability | Considered volatile. | [3] |
| Hazards | Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [3][7][8][11] |
| Carcinogenicity | Not classified as a carcinogen by IARC or EPA. | [1] |
Experimental Protocols
Synthesis of 2-Ethoxypropene
A common laboratory-scale synthesis of 2-ethoxypropene involves the reaction of propyne (B1212725) with anhydrous ethanol, catalyzed by a strong base such as sodium hydroxide (B78521).[5]
Materials:
-
Reactor with heating mantle and nitrogen inlet
-
Condensing device
-
Rectifying device (for fractional distillation)
-
Propyne gas
-
Anhydrous ethanol
-
Sodium hydroxide (micropowder)
-
Nitrogen gas
Procedure: [5]
-
Preheating Stage: Purge the reactor with nitrogen gas for 5 minutes to ensure an inert atmosphere. Add 400g of sodium hydroxide micropowder to the reactor. Heat the reactor to a temperature range of 135-150°C.
-
Reaction Stage: Introduce 400g of propyne gas into the preheated reactor. Simultaneously, introduce 552g of pre-gasified anhydrous ethanol. Maintain the reaction for 1.2 hours.
-
Rectification Stage: The gaseous reaction products are passed through a condensing device to be collected as a liquid. The collected liquid is then purified by fractional distillation. The fraction collected between 60-64°C is 2-ethoxypropene. This process yields approximately 688g (78% yield).
An alternative synthetic route is the acid-catalyzed dehydration of 2-ethoxypropanol.[1]
Applications in Research and Development
2-Ethoxypropene is a valuable reagent in various research and development contexts, particularly in drug development and materials science.
Protecting Group for Alcohols
In multi-step organic syntheses, it is often necessary to protect hydroxyl groups from unwanted reactions. 2-Ethoxypropene serves as an efficient protecting group for alcohols. The reaction of an alcohol with 2-ethoxypropene under acidic conditions forms a 2-ethoxypropyl ether, which is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions to regenerate the alcohol.
Role in Pharmaceutical Synthesis
2-Ethoxypropene is a key intermediate in the synthesis of clarithromycin, a macrolide antibiotic.[2] It is used in a one-pot reaction for the etherification and silylation of an erythromycin (B1671065) A 9-O-oxime derivative, a critical step in the overall synthesis of clarithromycin.[2]
Advanced Drug Delivery Systems
Recent research has explored the use of 2-ethoxypropene in the development of novel drug delivery systems. It has been used to synthesize acetalated β-cyclodextrins, which can self-assemble into nanoparticles.[2] These nanoparticles exhibit pH-labile hydrolysis, enabling the triggered release of encapsulated drugs like docetaxel (B913) in acidic environments, such as those found in tumor tissues.[2] Furthermore, it is used in the creation of bio-inspired synthetic nanovesicles for the glucose-responsive release of insulin.[12]
Safety and Handling
2-Ethoxypropene is a hazardous chemical and must be handled with appropriate safety precautions. It is a highly flammable liquid and vapor.[3][7][8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[8][13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[8] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[8][13] Ingestion is harmful and medical attention should be sought immediately.[8] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] The container should be kept tightly closed.[8]
References
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- 2. 2-Ethoxypropene: Theoretical Study, Application and Bioactivity_Chemicalbook [chemicalbook.com]
- 3. 2-Ethoxypropene | 926-66-9 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2-Ethoxypropene synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Ethoxypropene [webbook.nist.gov]
- 7. 2-Ethoxyprop-1-ene | C5H10O | CID 136710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. 2-Ethoxypropene | CAS#:926-66-9 | Chemsrc [chemsrc.com]
- 10. 2-Methoxypropene - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 2-Ethoxypropene | 926-66-9 [chemicalbook.com]
- 13. echemi.com [echemi.com]
